
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PTC, and it is a cyclobutane-based molecule that contains a thiazole ring and a carboxamide functional group.
Mécanisme D'action
The mechanism of action of PTC is not fully understood. However, it is believed that PTC exerts its biological activity by binding to specific targets in cells. For example, PTC has been shown to inhibit the growth of bacteria by binding to the bacterial cell wall and disrupting its integrity. PTC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. PTC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, PTC has been found to exhibit antioxidant activity and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
PTC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. PTC is also stable under a range of conditions, making it suitable for use in various assays. However, PTC has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on PTC. One area of interest is the development of PTC-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of PTC derivatives with improved biological activity and solubility. Additionally, PTC could be further investigated for its potential use in cancer therapy and as a novel antimicrobial agent.
Méthodes De Synthèse
The synthesis of PTC involves the reaction of 1-phenylcyclobutane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-1,3-thiazol-2-amine to produce PTC. The yield of PTC can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
PTC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. PTC has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, PTC has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, drug delivery, and imaging.
Propriétés
IUPAC Name |
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(20(12-7-13-20)16-10-5-2-6-11-16)22-19-21-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXKJWLUBNGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
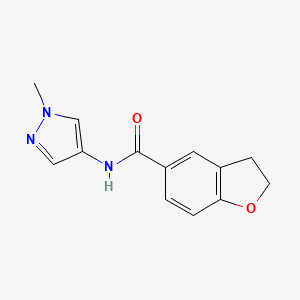
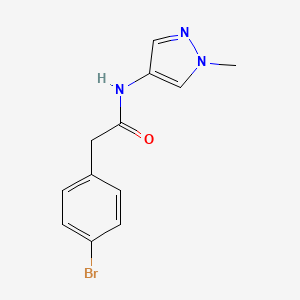
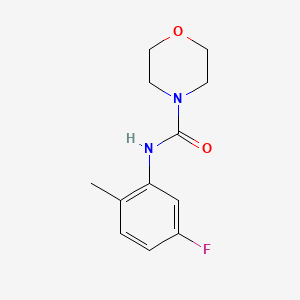
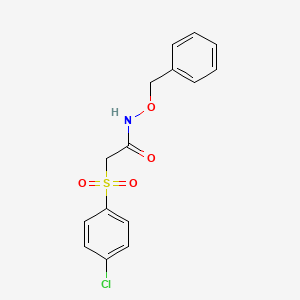

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
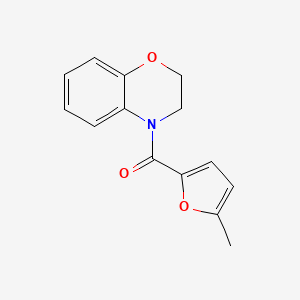
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)

